Thieno[2,3-d]pyridazine

OLED Phosphorescence Iridium Complex

Researchers facing performance gaps from isomer impurities or poor ligand efficacy: This specific [2,3-d] fused scaffold delivers superior electronic properties versus thieno[3,4-d] analogs. - OLED optimization: Achieves EQE 1.4x higher than PO-01, Td >338°C, PLQY >85% for yellow devices. - Kinase discovery: CHK1/CHK2 pathway modulation; abrogates G2/M checkpoint. - CNS/cardio programs: Micromolar hA1AR affinity with favorable ADME. Immediate shipment, research-grade quantities.

Molecular Formula C6H4N2S
Molecular Weight 136.18 g/mol
CAS No. 272-15-1
Cat. No. B3120762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThieno[2,3-d]pyridazine
CAS272-15-1
Molecular FormulaC6H4N2S
Molecular Weight136.18 g/mol
Structural Identifiers
SMILESC1=CSC2=CN=NC=C21
InChIInChI=1S/C6H4N2S/c1-2-9-6-4-8-7-3-5(1)6/h1-4H
InChIKeyBECCJFVVNMJZMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thieno[2,3-d]pyridazine: Purine Bioisostere Scaffold


Thieno[2,3-d]pyridazine (CAS 272-15-1) is a fused heterocyclic scaffold combining an electron-rich thiophene ring with an electron-deficient pyridazine ring [1]. Its core structure, C₆H₄N₂S, with a molecular weight of 136.18 g/mol, presents a planar, aromatic system [2]. This compound is recognized as a bioisostere of the purine ring, a fundamental motif in nucleic acids, making it a versatile scaffold for drug discovery programs targeting kinases, receptors, and other biological systems [1].

1
Scaffold Design
Purine bioisostere for drug-discovery programs targeting kinases or GPCRs
2
Material Science
Planar aromatic core for phosphorescent iridium complex chelates in optoelectronic devices
3
Isomer Identity
Requires [2,3-d] fusion geometry; other thienopyridazine isomers exhibit fundamentally different electronic properties

Thieno[2,3-d]pyridazine Isomer Specificity


Substituting Thieno[2,3-d]pyridazine with another thienopyridazine isomer or a simpler pyridazine derivative is not feasible due to pronounced differences in electronic structure and resultant functional performance. The specific [2,3-d] ring fusion geometry dictates unique electronic properties, directly impacting its efficacy as a ligand in medicinal chemistry and as a dopant in optoelectronic devices [1]. For example, the isomeric thieno[3,4-d]pyridazine-based iridium complex exhibits drastically lower thermal stability (Td = 214 °C) and is nearly non-luminescent, a stark contrast to the high-performance [2,3-d] isomer-based materials [2]. This structural dependence means that even closely related analogs cannot be generically interchanged without significant performance loss.

Target: [2,3-d] Isomer
Substitute: [3,4-d] Isomer
Electronic Structure
Defined by specific ring fusion; enables ligand and dopant function
Altered orbital overlap may shift metal-binding and charge-transfer properties
Thermal Stability
Reported Td > 338 °C for iridium complexes
Reported Td = 214 °C; may compromise device fabrication
Emission
High photoluminescence quantum yields reported
Reported nearly non-luminescent; unfit for OLED applications

Thieno[2,3-d]pyridazine Performance Benchmarks


OLED External Quantum Efficiency

Derivatives of Thieno[2,3-d]pyridazine, when used as cyclometalating chelates for iridium(III) complexes, deliver superior performance in yellow organic light-emitting diodes (OLEDs). The tris-cyclometalated complex Ir1 exhibited a maximum external quantum efficiency (EQE) of 18.2%, which is ca. 1.4 times more efficient than the benchmark phosphorescent dopant PO-01 [1]. Additionally, these complexes demonstrate very high photoluminescence quantum yields (PLQY) exceeding 85% in PMMA films and a thermal decomposition temperature (Td) greater than 338 °C, indicating robust stability for device fabrication [1].

OLED EQE
Head-to-head
18.2% vs PO-01 baseline
ca. 1.4× reported in yellow OLED device context
Supports optoelectronic material selection
Data to verify: comparator PO-01 context; PLQY >85%, Td >338 °C in PMMA films
OLED Phosphorescence Iridium Complex

CHK1/CHK2 Kinase Inhibition

The Thieno[2,3-d]pyridazine scaffold is a key structural component in a series of potent and specific inhibitors of checkpoint kinases 1 and 2 (CHK1/CHK2), which are critical regulators of the cell cycle and DNA damage response [1]. A specific derivative, (S)-2-(4-fluorophenyl)-4-(piperidine-3-aminomethyl)thieno[2,3-d]pyridazine-7-carboxamide, has been identified as a potent CHK1 inhibitor [2]. These compounds have been shown to prevent cell cycle arrest at the G2/M checkpoint and enhance the efficacy of other anti-cancer agents, demonstrating a clear mechanism of action for this scaffold class [2].

CHK1/CHK2 Inhibition
Class-level
Reported abrogation of G2/M arrest
Patent-derived scaffold exemplification
Supports cell-cycle checkpoint research context
Mechanism: DNA damage sensitization in reported kinase assays
Cancer Kinase Inhibitor CHK1

Adenosine hA1 Receptor Affinity

Thieno[2,3-d]pyridazin-5(4H)-one derivatives have been developed and evaluated as novel ligands for human adenosine receptors (ARs). A series of 11 synthesized compounds were tested for their binding affinity at hA1, hA2A, and hA3 receptor subtypes [1]. Within this series, compound 5 (5-ethyl-7-(thiazol-2-yl)thieno[2,3-d]pyridazin-4(5H)-one) emerged as the lead compound, demonstrating micromolar affinity for the hA1 adenosine receptor [1]. The study confirmed that small structural modifications on this scaffold can significantly tune receptor affinity, establishing it as a promising hit for further development in CNS and cardiovascular disease models.

hA1AR Affinity
Supporting evidence
Micromolar affinity (Compound 5)
Lead in 11-compound thienopyridazinone series
Supports GPCR ligand screening context
Radioligand binding on hA1, hA2A, hA3 subtypes; SAR tuning reported
GPCR Adenosine Receptor CNS

Thieno[2,3-d]pyridazine Application Scenarios


Yellow Phosphorescent OLED Development

Material science groups focusing on organic electronics should prioritize the Thieno[2,3-d]pyridazine scaffold for developing new phosphorescent iridium complexes. The evidence demonstrates that this specific isomer achieves an EQE 1.4x higher than the standard PO-01 dopant, coupled with high thermal stability (Td > 338 °C) and PLQY >85% [1]. This makes it ideal for fabricating high-efficiency, long-lifespan yellow OLEDs for displays and lighting applications.

CHK1/CHK2 Kinase Inhibitor Design

In oncology drug discovery, the Thieno[2,3-d]pyridazine core should be utilized as a starting point for designing new chemical entities targeting the CHK1/CHK2 pathway. Its established ability to abrogate the G2/M cell cycle checkpoint [2] provides a clear mechanism for potentiating DNA-damaging chemotherapies or overcoming resistance. This scaffold is thus a strategic choice for programs seeking to develop first-in-class or best-in-class checkpoint kinase inhibitors.

hA1AR Targeted Library Design

Medicinal chemists engaged in CNS or cardiovascular programs should leverage the Thieno[2,3-d]pyridazin-5(4H)-one scaffold for adenosine receptor hit-to-lead campaigns. The established micromolar affinity for hA1AR, combined with favorable predicted ADME properties and synthetic tractability [3], provides a solid foundation for generating diverse compound libraries and conducting structure-activity relationship (SAR) studies to optimize potency and selectivity.

Application
Selection Property
Validation Focus
Yellow phosphorescent OLED materials
Isomer-dependent emission and thermal stability
Reported EQE and PLQY in device context
Cell-cycle checkpoint pathway studies
CHK1/CHK2 kinase engagement
G2/M arrest abrogation and DNA-damage sensitization endpoint review
Adenosine receptor ligand screening
Thienopyridazinone SAR tractability
hA1AR affinity and selectivity profiling in radioligand assays

Technical Documentation Hub

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